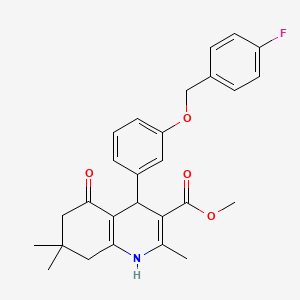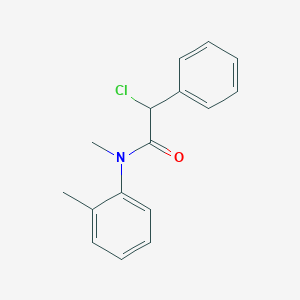
2-Chloro-N-methyl-2-phenyl-O-acetotoluidide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Chloro-N-méthyl-2-phényl-O-acétotoluidide est un composé organique de formule moléculaire C16H16ClNO et de masse molaire 273,765 g/mol . Ce composé est connu pour sa structure chimique unique, qui comprend un groupe chloro, un groupe méthyle et un groupe phényle liés à un squelette d’acétotoluidide. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques distinctes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-Chloro-N-méthyl-2-phényl-O-acétotoluidide implique généralement la réaction du chlorure de 2-chloro-2-phénylacétyle avec la N-méthyl-o-toluidine dans des conditions contrôlées. La réaction est généralement réalisée en présence d’une base telle que la triéthylamine pour neutraliser l’acide chlorhydrique formé pendant la réaction . Le mélange réactionnel est ensuite purifié en utilisant des techniques standard telles que la recristallisation ou la chromatographie sur colonne pour obtenir le composé pur.
Méthodes de production industrielle
La production industrielle du 2-Chloro-N-méthyl-2-phényl-O-acétotoluidide suit des voies de synthèse similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et la pureté du produit final. L’utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l’efficacité et l’extensibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Chloro-N-méthyl-2-phényl-O-acétotoluidide subit diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe chloro peut être substitué par d’autres nucléophiles tels que les amines ou les thiols.
Réactions d’oxydation : Le composé peut être oxydé pour former les N-oxydes correspondants ou d’autres dérivés oxydés.
Réactions de réduction : La réduction du composé peut conduire à la formation d’amines ou d’autres produits réduits.
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants comprennent des nucléophiles tels que l’azoture de sodium ou le thiocyanate de potassium, généralement réalisés dans des solvants polaires tels que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO).
Réactions d’oxydation : Des agents oxydants tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque (m-CPBA) sont utilisés.
Réactions de réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés substitués, tandis que les réactions d’oxydation et de réduction produisent respectivement des formes oxydées ou réduites du composé .
4. Applications de recherche scientifique
Le 2-Chloro-N-méthyl-2-phényl-O-acétotoluidide a un large éventail d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique et comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Recherché pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Exploré comme intermédiaire pharmaceutique potentiel pour le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
2-Chloro-N-methyl-2-phenyl-O-acetotoluidide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action du 2-Chloro-N-méthyl-2-phényl-O-acétotoluidide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe chloro peut participer à des réactions de substitution nucléophile, tandis que les groupes phényle et méthyle contribuent à la stabilité et à la réactivité globales du composé. Les cibles moléculaires et les voies exactes dépendent de l’application et du contexte spécifiques dans lesquels le composé est utilisé .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-Chloro-N-(2,6-diméthylphényl)acétamide
- 2’-Méthylacétoacétanilide
- Acide N-acétylanthranilique
- 4-Acétamido-9-fluorénone
Unicité
Le 2-Chloro-N-méthyl-2-phényl-O-acétotoluidide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et une réactivité distinctes. Comparé à des composés similaires, il offre un équilibre unique entre stabilité et réactivité, ce qui le rend précieux pour diverses applications scientifiques et industrielles .
Propriétés
Numéro CAS |
6930-95-6 |
|---|---|
Formule moléculaire |
C16H16ClNO |
Poids moléculaire |
273.75 g/mol |
Nom IUPAC |
2-chloro-N-methyl-N-(2-methylphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C16H16ClNO/c1-12-8-6-7-11-14(12)18(2)16(19)15(17)13-9-4-3-5-10-13/h3-11,15H,1-2H3 |
Clé InChI |
KETNFRHXQNZVNO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N(C)C(=O)C(C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Hydroxy-2-phenylmethoxycarbonylamino-butanoyl)amino]-3-phenyl-propanoic acid](/img/structure/B11950128.png)







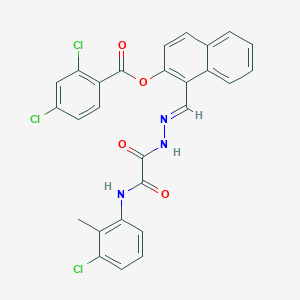
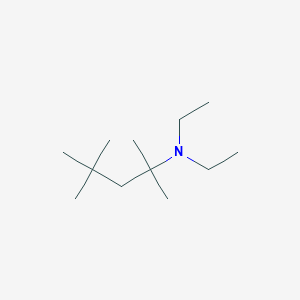
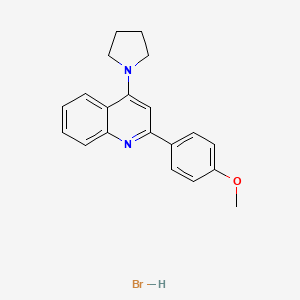

![7-(1-Methylethylidene)bicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B11950214.png)
